

Where to Procure Thalidomide-PEG2-C2-NH2 for Pioneering Research

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Compound of Interest		
Compound Name:	Thalidomide-PEG2-C2-NH2	
Cat. No.:	B3115336	Get Quote

For researchers, scientists, and drug development professionals embarking on studies involving targeted protein degradation, obtaining high-quality reagents is paramount. **Thalidomide-PEG2-C2-NH2**, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is available from several reputable suppliers specializing in chemical reagents for research.

Key Suppliers:

- MedchemExpress: A prominent supplier of research chemicals and biochemicals,
 MedchemExpress offers Thalidomide-PEG2-C2-NH2 and its hydrochloride salt, providing detailed product information and technical data.[1][2]
- Invivochem: This supplier provides Thalidomide-PEG2-C2-NH2 for research use, with information on product specifications and handling.
- BroadPharm: Specializing in PEG linkers and bioconjugation reagents, BroadPharm offers a
 range of thalidomide-based linkers, including versions with protective groups suitable for
 multi-step PROTAC synthesis.[3]
- Xcess Biosciences: This company supplies Thalidomide-PEG2-C2-NH2 hydrochloride, along with its chemical and physical properties, for research applications.[4]
- MySkinRecipes: This supplier also lists Thalidomide-PEG2-C2-NH2 hydrochloride for research purposes.[5]



• Glycomindsynth: Offers Thalidomide-NH-PEG2-C2-NH2 with specified purity levels.[6]

It is important to note that this product is intended for research use only and is not for human consumption.[1][7]

Application Notes

Thalidomide-PEG2-C2-NH2 is a bifunctional molecule comprising the thalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a PEGylated linker with a terminal primary amine. This primary amine serves as a versatile chemical handle for conjugation to a "warhead"—a ligand that specifically binds to a target protein of interest (POI). The resulting PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PEG2 linker in **Thalidomide-PEG2-C2-NH2** enhances the solubility and pharmacokinetic properties of the resulting PROTAC. The length and composition of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and ultimately determine the degradation efficiency.

Summary of Quantitative Data

For ease of comparison, the following table summarizes key quantitative data for **Thalidomide-PEG2-C2-NH2** and its hydrochloride salt, as provided by various suppliers. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.



Property	Thalidomide-PEG2-C2-NH2	Thalidomide-PEG2-C2-NH2 Hydrochloride
Molecular Formula	C19H24N4O6	C19H25CIN4O6
Molecular Weight	404.42 g/mol	440.88 g/mol
CAS Number	2064175-30-8 (related structure)	2245697-87-2
Purity	≥95% to ≥98% (supplier dependent)	≥98%
Appearance	Solid	Solid Powder
Storage Conditions	-20°C for long-term storage	Dry, dark, and at -20°C for up to 1 year
Solubility	Soluble in DMSO	To be determined by the end- user

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes a general method for conjugating **Thalidomide-PEG2-C2-NH2** to a target protein ligand (warhead) that possesses a carboxylic acid functional group.

Materials:

- Thalidomide-PEG2-C2-NH2
- Warhead with a carboxylic acid group
- Amide coupling reagents (e.g., HATU, HOBt, EDC)
- Anhydrous N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)



- HPLC-grade solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)
- Analytical instruments (LC-MS, NMR) for characterization

Procedure:

- Activation of the Warhead: In a clean, dry reaction vial, dissolve the warhead (1.0 equivalent) in anhydrous DMF. Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Coupling Reaction: To the activated warhead solution, add a solution of Thalidomide-PEG2-C2-NH2 (1.0 equivalent) in anhydrous DMF.
- Reaction Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed. The reaction time can vary from a few hours to overnight.
- Purification: Upon completion, purify the reaction mixture using preparative reverse-phase HPLC to isolate the desired PROTAC.
- Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for Target Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

- Cell line expressing the target protein
- Synthesized PROTAC
- Vehicle control (e.g., DMSO)
- Cell culture medium and supplements



- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system for chemiluminescence detection

Procedure:

- Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the synthesized PROTAC (e.g., 1 nM to 10 μM) and a vehicle control for a specified time (e.g., 24 hours).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
- Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentrations and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Detect the signal using an imaging system.
- Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage of the vehicletreated control.

Protocol 3: Cell Viability Assay

This protocol describes how to evaluate the effect of the synthesized PROTAC on cell viability using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Materials:

- Cell line of interest
- Synthesized PROTAC
- Vehicle control (e.g., DMSO)
- White, opaque 96-well plates suitable for luminescence measurements
- CellTiter-Glo® reagent
- Luminometer

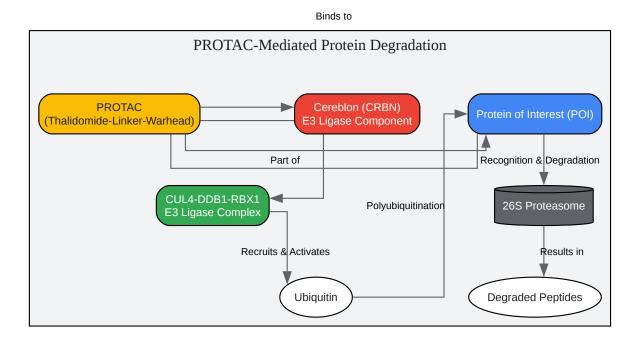
Procedure:



- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the synthesized PROTAC and a vehicle control.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
- Assay Procedure:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot
 the results as a dose-response curve to determine the half-maximal inhibitory concentration
 (IC50).

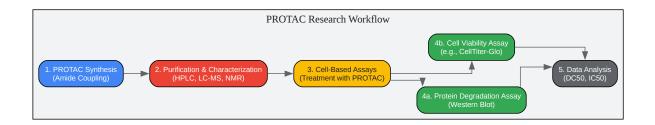
Visualizations





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Caption: Mechanism of action of a thalidomide-based PROTAC.



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Caption: A typical experimental workflow for PROTAC development and evaluation.

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